2-Chlorophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound that belongs to the class of thiadiazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate typically involves the reaction of 2-chlorophenyl hydrazine with carbon disulfide and methyl iodide under basic conditions. The reaction proceeds through the formation of an intermediate hydrazinecarbothioamide, which cyclizes to form the thiadiazole ring .
Industrial Production Methods
Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chlorophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Industry: Used in the development of agrochemicals, dyes, and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Chlorophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Chlorophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate can be compared with other thiadiazole derivatives:
Similar Compounds: 1,2,3-thiadiazole, 1,3,4-thiadiazole, and 1,2,4-thiadiazole derivatives.
Uniqueness: The presence of the 2-chlorophenyl and 4-methyl groups in this compound imparts unique chemical and biological properties, such as enhanced antimicrobial activity and specific enzyme inhibition
Properties
Molecular Formula |
C10H7ClN2O2S |
---|---|
Molecular Weight |
254.69 g/mol |
IUPAC Name |
(2-chlorophenyl) 4-methylthiadiazole-5-carboxylate |
InChI |
InChI=1S/C10H7ClN2O2S/c1-6-9(16-13-12-6)10(14)15-8-5-3-2-4-7(8)11/h2-5H,1H3 |
InChI Key |
KSHYYYNLYKMCEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)OC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.